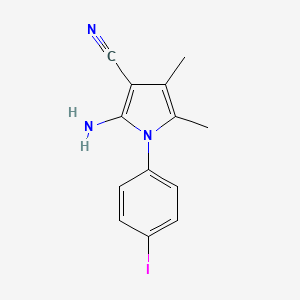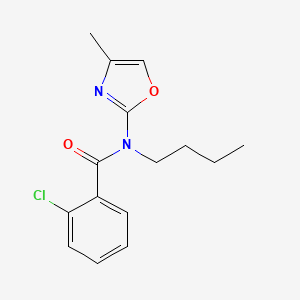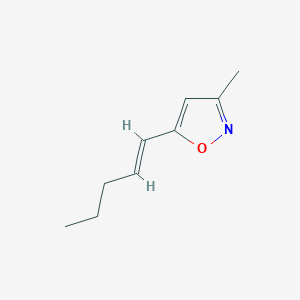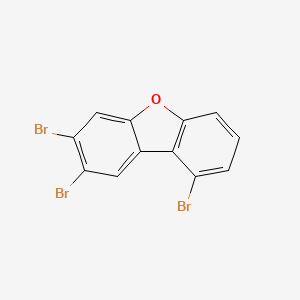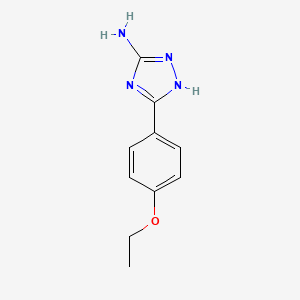
4-Methylbenzyl 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-methylbenzylamine with pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol or pyrrole-2-aldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylbenzyl 1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: A brominated derivative with different reactivity and biological properties.
4-Benzoyl-1H-pyrrole-2-carboxamide: A benzoyl-substituted pyrrole with distinct chemical and biological characteristics
Uniqueness
4-Methylbenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-10-4-6-11(7-5-10)9-16-13(15)12-3-2-8-14-12/h2-8,14H,9H2,1H3 |
InChI Key |
TZODONFMINDBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
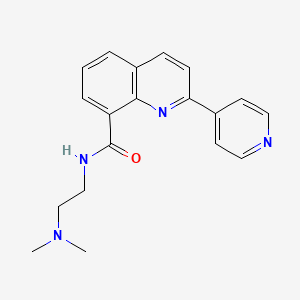
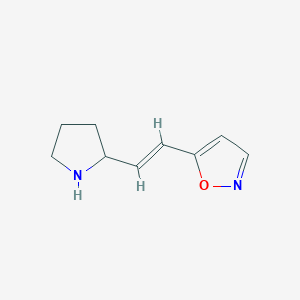
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
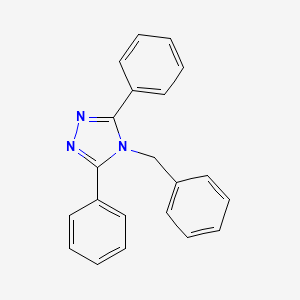
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)

